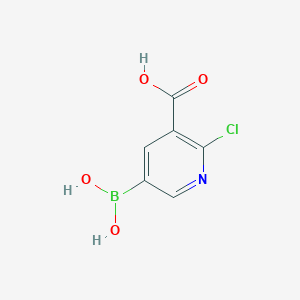
3-カルボキシ-2-クロロピリジン-5-ボロン酸
概要
説明
3-Carboxy-2-chloropyridine-5-boronic acid is a versatile organic compound characterized by the presence of a carboxylic acid group, a chlorine atom, and a boronic acid group on a pyridine ring
科学的研究の応用
3-Carboxy-2-chloropyridine-5-boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biological systems and the development of bioactive molecules.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
3-Carboxy-2-chloropyridine-5-boronic acid, like other boronic acids, is known to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like 3-Carboxy-2-chloropyridine-5-boronic acid) with a halide or pseudo-halide under the action of a palladium catalyst . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 3-Carboxy-2-chloropyridine-5-boronic acid participates, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds . The product of this reaction can influence downstream biochemical pathways depending on its nature and the specific biological context .
Result of Action
The molecular and cellular effects of 3-Carboxy-2-chloropyridine-5-boronic acid’s action would depend on the specific biological context and the nature of the compound synthesized through the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action, efficacy, and stability of 3-Carboxy-2-chloropyridine-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be sensitive to the pH of the reaction medium . Additionally, the storage temperature of the compound can affect its stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-carboxy-2-chloropyridine-5-boronic acid typically involves multiple steps, starting with the appropriate pyridine derivative. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 3-Carboxy-2-chloropyridine-5-boronic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and other substituted pyridines.
類似化合物との比較
2-Carboxy-3-chloropyridine-5-boronic acid
3-Carboxy-2-fluoropyridine-5-boronic acid
3-Carboxy-2-bromopyridine-5-boronic acid
Uniqueness: 3-Carboxy-2-chloropyridine-5-boronic acid is unique in its combination of functional groups, which allows for a wide range of chemical transformations and applications. Its chlorine atom provides reactivity that is distinct from other similar compounds, making it a valuable tool in organic synthesis.
特性
IUPAC Name |
5-borono-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEBVRVKFQUMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254469 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-50-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


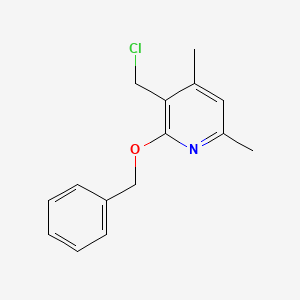
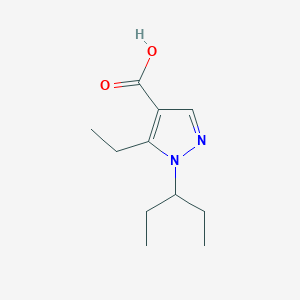
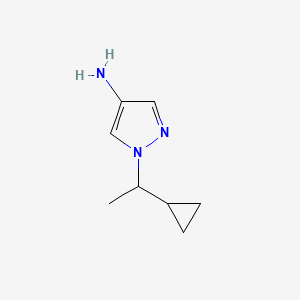
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)
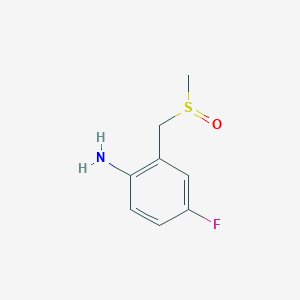
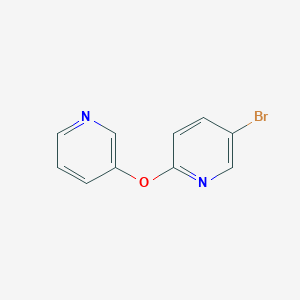
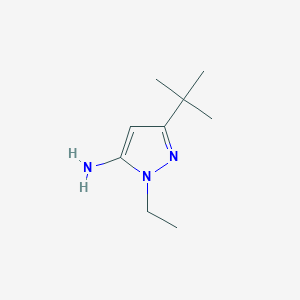
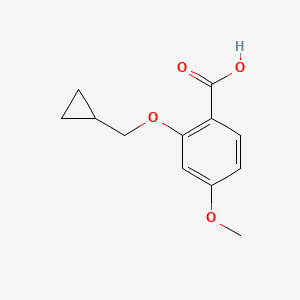
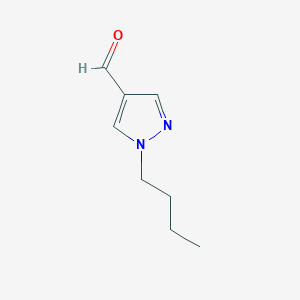
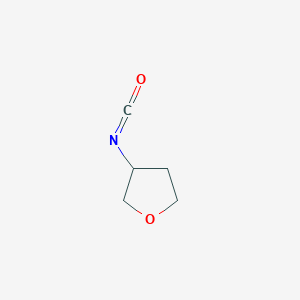
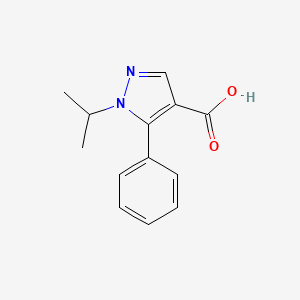
![(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B1526575.png)
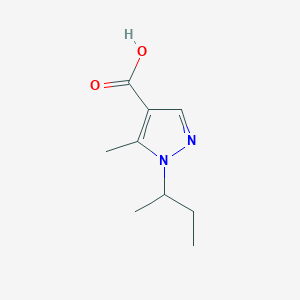
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)
